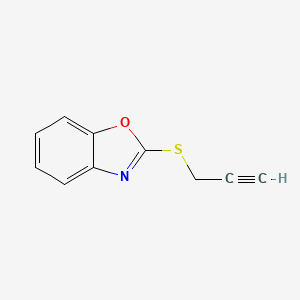
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-3-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-3-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of chromenone derivatives. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of a chromenone core, a methoxy group, and a pyridinylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromenone Core: This can be achieved through the condensation of appropriate phenolic and ketone precursors under acidic or basic conditions.
Introduction of the Methoxy Group: Methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide.
Attachment of the Pyridinylmethyl Group: This step may involve nucleophilic substitution reactions using pyridine derivatives.
Formation of the Propanamide Moiety: The final step may include amidation reactions using suitable amines and acylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions may target the carbonyl group in the chromenone core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the chromenone and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, chromenone derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the pyridinylmethyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Similar in structure to chromenones and known for their diverse biological activities.
Flavonoids: Another class of compounds with a chromenone core, widely studied for their health benefits.
Pyridine Derivatives: Compounds containing pyridine rings, known for their pharmacological properties.
Uniqueness
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-3-ylmethyl)propanamide is unique due to the combination of the chromenone core, methoxy group, and pyridinylmethyl substituent, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C20H20N2O4/c1-13-8-20(24)26-18-10-17(25-2)15(9-16(13)18)5-6-19(23)22-12-14-4-3-7-21-11-14/h3-4,7-11H,5-6,12H2,1-2H3,(H,22,23) |
InChI Key |
HJJYJUJWCFDZQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B12199054.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12199059.png)


![2-(4-chlorophenyl)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12199076.png)

![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate](/img/structure/B12199084.png)
![3-cyclopentyl-N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide](/img/structure/B12199090.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide](/img/structure/B12199093.png)
![4-(2-methylpropoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12199103.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate](/img/structure/B12199110.png)
![N,N-dimethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B12199117.png)

![(Tert-butyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B12199143.png)
